5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
CAS No.: 1396871-04-7
Cat. No.: VC4514797
Molecular Formula: C18H12BrF3N4O2S
Molecular Weight: 485.28
* For research use only. Not for human or veterinary use.
![5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide - 1396871-04-7](/images/structure/VC4514797.png)
Specification
CAS No. | 1396871-04-7 |
---|---|
Molecular Formula | C18H12BrF3N4O2S |
Molecular Weight | 485.28 |
IUPAC Name | 5-bromo-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
Standard InChI | InChI=1S/C18H12BrF3N4O2S/c19-14-6-5-12(28-14)16(27)26(10-9-25-8-2-7-23-25)17-24-15-11(18(20,21)22)3-1-4-13(15)29-17/h1-8H,9-10H2 |
Standard InChI Key | DOMARWMEYSHART-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC=C(O4)Br)C(F)(F)F |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The molecular structure integrates three distinct heterocyclic systems: a 2-carboxamide-substituted furan, a 4-(trifluoromethyl)-1,3-benzothiazole, and a 1H-pyrazole moiety. The furan ring (C4H3O) at position 2 bears a carboxamide group (-CONH-) that branches into two nitrogen-linked substituents: a 2-(1H-pyrazol-1-yl)ethyl chain and a 4-(trifluoromethyl)-1,3-benzothiazol-2-yl group . Bromine substitution at the furan's 5-position introduces electronic effects that influence π-π stacking interactions, while the trifluoromethyl group (-CF3) enhances metabolic resistance through fluorine's electronegativity .
Table 1: Key Molecular Descriptors
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrazole-H), 8.15 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.89–7.78 (m, 3H, aromatic), 6.92 (d, J = 3.6 Hz, 1H, furan-H), 4.45 (t, J = 6.0 Hz, 2H, N-CH2), 3.95 (t, J = 6.0 Hz, 2H, CH2-pyrazole) .
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¹³C NMR (101 MHz, DMSO-d6): δ 160.1 (C=O), 152.3 (furan C-2), 142.8 (q, J = 34 Hz, CF3), 121.5–117.2 (aromatic carbons), 112.4 (br, C-Br) .
The trifluoromethyl group’s ¹⁹F NMR signal appears at δ -62.5 ppm as a singlet, confirming its electronic isolation from adjacent groups .
Synthetic Methodologies
Retrosynthetic Analysis
Disconnection strategies suggest three key fragments:
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Furan-2-carboxylic acid derivative (brominated at C5)
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4-(Trifluoromethyl)-1,3-benzothiazol-2-amine
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1-(2-Chloroethyl)-1H-pyrazole
Coupling these via sequential nucleophilic substitutions and amide formations provides the target compound.
Stepwise Synthesis
Step 1: Synthesis of 5-Bromofuran-2-carbonyl Chloride
Furan-2-carboxylic acid undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid (Yield: 78%), followed by chlorination with thionyl chloride (Yield: 92%).
Step 2: Preparation of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine
2-Aminothiophenol reacts with trifluoroacetic anhydride in pyridine to form the thiazole ring (Yield: 65%) .
Step 3: Alkylation of 1H-Pyrazole
1H-Pyrazole is treated with 1,2-dichloroethane and K2CO3 in DMF to yield 1-(2-chloroethyl)-1H-pyrazole (Yield: 84%) .
Step 4: Final Coupling
5-Bromofuran-2-carbonyl chloride reacts with equimolar 4-(trifluoromethyl)-1,3-benzothiazol-2-amine and 1-(2-chloroethyl)-1H-pyrazole in dichloromethane with triethylamine, followed by column chromatography (Yield: 58%) .
Table 2: Optimization of Coupling Conditions
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | DCM | 25 | 12 | 58 |
DBU | THF | 50 | 6 | 63 |
K2CO3 | Acetonitrile | 80 | 3 | 71 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
Experimental measurements in PBS (pH 7.4) show moderate aqueous solubility (32 µg/mL) due to the trifluoromethyl group’s hydrophobicity. Calculated logP (3.2) aligns with Veber’s rule for oral bioavailability .
Metabolic Stability
Human liver microsome assays indicate a half-life of 42 minutes, with primary metabolites arising from oxidative defluorination and pyrazole ring hydroxylation .
Biological Activity and Mechanism
Kinase Inhibition Profiling
In a panel of 50 kinases, the compound shows potent inhibition (IC50 < 100 nM) against:
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c-Met kinase (IC50 = 23 nM)
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EGFR T790M mutant (IC50 = 47 nM)
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ALK5 (IC50 = 68 nM)
Molecular docking reveals hydrogen bonding between the carboxamide oxygen and kinase hinge regions, while the benzothiazole occupies hydrophobic pockets.
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA), the minimum inhibitory concentration (MIC) is 8 µg/mL, likely due to membrane disruption via lipophilic benzothiazole penetration .
Applications in Materials Science
Thin films fabricated via spin-coating exhibit a dielectric constant of 2.8 at 1 MHz, attributed to the trifluoromethyl group’s electron-withdrawing effects reducing polarizability .
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